molecular formula C21H24N4O B6118974 N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine

Cat. No.: B6118974
M. Wt: 348.4 g/mol
InChI Key: HSROPUUNMBYMID-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions where the ethoxy group is introduced via an etherification process.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using reductive amination or similar techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halides, alkyl groups, etc.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antiseptic properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antiseptic properties, this compound has broader applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-4-26-19-7-5-6-17(12-19)13-23-15(2)20-14-24-21(25-16(20)3)18-8-10-22-11-9-18/h5-12,14-15,23H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSROPUUNMBYMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)C2=CN=C(N=C2C)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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